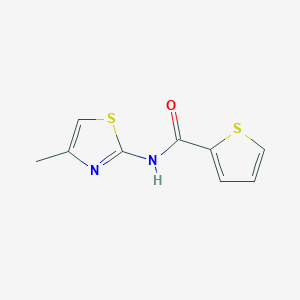
N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide, also known as MTTC, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MTTC belongs to the class of thiazole-based compounds and has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The exact mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide is not fully understood, but it is believed to exert its biological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in inflammation and cancer progression. N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been shown to scavenge free radicals and protect cells from oxidative stress. N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In addition, N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide is also readily available and can be synthesized using a simple and efficient method. However, the main limitation of N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for research on N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide, including the development of more potent analogs with improved solubility and bioavailability. In addition, further studies are needed to elucidate the exact mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide and its potential applications in the treatment of various diseases. N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide may also have potential applications in drug delivery systems and as a diagnostic tool for cancer detection. Overall, N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has shown great promise in scientific research and may have significant therapeutic potential in the future.
Synthesis Methods
N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide can be synthesized using a simple and efficient method that involves the reaction of 2-amino-4-methylthiazole with 2-bromo thiophene carboxylic acid in the presence of a base such as potassium carbonate. The resulting product is purified using column chromatography and characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Scientific Research Applications
N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. In oncology, N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. In neurology, N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been shown to possess neuroprotective properties and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been shown to possess anti-inflammatory and immunomodulatory properties and has potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS2/c1-6-5-14-9(10-6)11-8(12)7-3-2-4-13-7/h2-5H,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGXMIGZPZPTLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

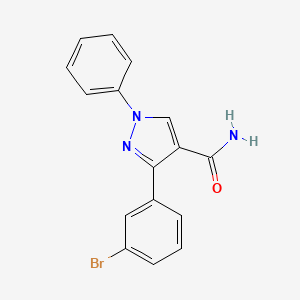
![2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5719214.png)
![3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one](/img/structure/B5719220.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5719221.png)
![methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate](/img/structure/B5719236.png)
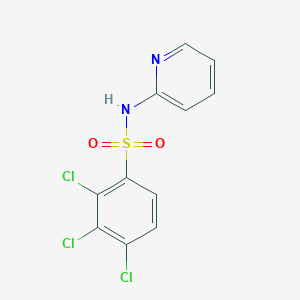

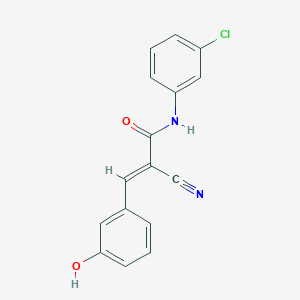
![2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5719251.png)

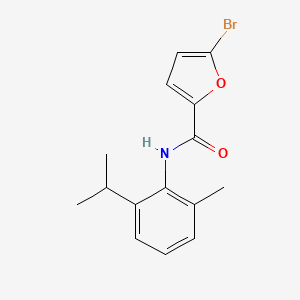
![N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719269.png)

![N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5719299.png)